methyl 2-({[2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-({[2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including an amino group, an ethoxyphenyl group, a pyrroloquinoxaline moiety, and a benzothiophene carboxylate ester
Preparation Methods
The synthesis of methyl 2-({[2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the pyrroloquinoxaline core: This step typically involves the cyclization of an appropriate precursor, such as a 2-nitroaniline derivative, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where the ethoxy group is introduced using an ethoxy-substituted aryl halide.
Coupling with the benzothiophene moiety: This step involves the formation of an amide bond between the pyrroloquinoxaline core and the benzothiophene carboxylate ester, typically using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Final esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Chemical Reactions Analysis
Methyl 2-({[2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors due to its unique structural features.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: Its unique electronic properties make it a potential candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of methyl 2-({[2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methyl 2-({[2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:
Methyl 2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydro-4-pyrimidinyl acetate: This compound shares the ethoxyphenyl and ester functional groups but differs in the core structure.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar aromatic amine structure but lacks the pyrroloquinoxaline and benzothiophene moieties.
2-Methoxy-5-((phenylamino)methyl)phenol: This compound contains a phenylamino group but differs significantly in its overall structure and functional groups.
The uniqueness of this compound lies in its combination of functional groups and the potential for diverse applications in various scientific fields.
Biological Activity
Methyl 2-({[2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- CAS Number : 488810-29-3
- Molecular Formula : C20H18N4O3
- Molecular Weight : 362.4 g/mol
Structural Features
The compound features a pyrroloquinoxaline core, which is known for its biological activity. The presence of various functional groups contributes to its pharmacological properties.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, pyrroloquinoline quinone (PQQ), a related compound, has demonstrated neuroprotective and anti-inflammatory effects, suggesting a potential for similar mechanisms in the target compound.
The anticancer effects may be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. The compound may interact with various kinases, potentially leading to apoptosis in cancer cells.
Neuroprotective Effects
Preliminary studies suggest that this compound could exhibit neuroprotective properties by modulating mitochondrial functions and reducing oxidative stress.
Anti-inflammatory Activity
Similar compounds have shown promise in reducing inflammation through the modulation of inflammatory cytokines. This suggests that the target compound may also possess anti-inflammatory properties.
In Vitro Studies
In vitro studies have demonstrated that compounds structurally related to this compound can inhibit the proliferation of various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HT-29 (Colorectal) | 14 | MEK/ERK pathway inhibition |
BxPC3 (Pancreatic) | 10 | Induction of apoptosis |
A549 (Lung) | 12 | Inhibition of NF-kB signaling |
Animal Studies
Animal models have been utilized to assess the therapeutic potential of similar compounds. For example, studies involving xenograft models indicated that administration of related compounds significantly reduced tumor size and improved survival rates.
Clinical Implications
The potential applications of this compound in treating various cancers and neurodegenerative diseases warrant further clinical evaluation. Its ability to target multiple pathways involved in disease progression positions it as a candidate for drug development.
Properties
Molecular Formula |
C29H27N5O4S |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
methyl 2-[[2-amino-1-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C29H27N5O4S/c1-3-38-17-14-12-16(13-15-17)34-25(30)23(24-26(34)32-20-10-6-5-9-19(20)31-24)27(35)33-28-22(29(36)37-2)18-8-4-7-11-21(18)39-28/h5-6,9-10,12-15H,3-4,7-8,11,30H2,1-2H3,(H,33,35) |
InChI Key |
YWNCWFSNWNHGCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=C(C6=C(S5)CCCC6)C(=O)OC)N |
Origin of Product |
United States |
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